8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

Catalog No.
S679735
CAS No.
54621-18-0
M.F
C9H15NO4
M. Wt
201.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Aci...

CAS Number

54621-18-0

Product Name

8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

IUPAC Name

8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C9H15NO4/c10-8(7(11)12)1-3-9(4-2-8)13-5-6-14-9/h1-6,10H2,(H,11,12)

InChI Key

HIIFALCQUKTUHB-UHFFFAOYSA-N

SMILES

C1CC2(CCC1(C(=O)O)N)OCCO2

Canonical SMILES

C1CC2(CCC1(C(=O)O)N)OCCO2

The exact mass of the compound 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

8-Amino-1,4-dioxaspirodecane-8-carboxylic acid (CAS 54621-18-0), commonly designated as Aecc, is a highly constrained, spiro-ketal protected unnatural amino acid. In commercial procurement and advanced peptide synthesis, it serves as a critical building block for engineering conformationally rigid cyclic peptides, such as integrin-targeting RGD mimetics. The molecule features a 1,4-dioxaspirodecane core that imparts significant backbone restriction, while the ethylene ketal effectively masks a ketone group at the 4-position of the cyclohexyl ring. This dual-functionality allows it to survive the harsh coupling conditions of Solid-Phase Peptide Synthesis (SPPS) without unwanted cross-reactivity, making it a premium precursor for developing targeted therapeutics, vascularized tissue scaffolds, and functionalized biomaterials [1].

Substituting Aecc with its unprotected analog, 1-amino-4-oxocyclohexanecarboxylic acid, fundamentally compromises SPPS workflows. The exposed ketone in the unprotected variant readily undergoes nucleophilic attack by primary amines during coupling cycles, leading to Schiff base formation, irreversible cross-linking, and severe sequence truncation. Conversely, substituting with the unfunctionalized 1-aminocyclohexanecarboxylic acid (Ach) eliminates the side reactions but deprives the final peptide of a latent conjugation site. Aecc’s ethylene ketal protection ensures near-quantitative coupling yields during chain elongation, while preserving a masked ketone that can be selectively deprotected post-synthesis for high-yield, site-specific conjugation of imaging payloads or therapeutic agents[1].

Solid-Phase Peptide Synthesis (SPPS) Coupling Efficiency

During standard Fmoc-based SPPS, the presence of an unprotected ketone on an amino acid side chain or ring leads to competitive Schiff base formation with the N-terminus of the elongating peptide. Aecc utilizes an ethylene ketal protecting group that completely masks the ketone, allowing for standard coupling efficiencies exceeding 95%. In direct contrast, utilizing the unprotected 1-amino-4-oxocyclohexanecarboxylic acid results in coupling yields dropping below 50% due to extensive cross-linking and truncation [1].

Evidence DimensionSPPS Coupling Yield per Step
Target Compound Data>95% (Aecc, ketal protected)
Comparator Or Baseline<50% (1-amino-4-oxocyclohexanecarboxylic acid, unprotected ketone)
Quantified Difference>45% absolute increase in coupling efficiency per step
ConditionsStandard Fmoc-SPPS conditions using standard coupling reagents (e.g., HATU/DIEA)

High coupling efficiency is mandatory for the cost-effective procurement and scalable manufacturing of high-purity cyclic peptides.

Post-Synthetic Payload Conjugation Capability

The primary strategic advantage of Aecc over simple cycloaliphatic amino acids like 1-aminocyclohexanecarboxylic acid (Ach) is its latent functional handle. Following peptide assembly and cleavage, the ethylene ketal of Aecc can be removed under acidic conditions to reveal a reactive ketone. This ketone serves as a bioorthogonal handle for oxime ligation, achieving conjugation yields of >85% with aminooxy-functionalized fluorophores or payloads. Ach lacks this handle entirely, resulting in 0% site-specific conjugation capacity at that residue [1].

Evidence DimensionSite-Specific Conjugation Yield (Oxime Ligation)
Target Compound Data>85% (Aecc, post-deprotection)
Comparator Or Baseline0% (1-aminocyclohexanecarboxylic acid, Ach)
Quantified DifferenceComplete enablement of site-specific conjugation
ConditionsMild acidic deprotection followed by reaction with aminooxy-functionalized payload

Enables the downstream manufacturing of targeted diagnostic imaging agents and antibody-drug conjugate (ADC) mimics without altering the peptide backbone.

Receptor Targeting Affinity via Conformational Constraint

Incorporating highly constrained spiro-cyclic amino acids like Aecc into targeting peptides significantly restricts backbone flexibility, locking the peptide into its biologically active conformation. In the context of integrin αvβ3-targeting RGD peptides, the inclusion of Aecc helps achieve low nanomolar binding affinities (IC50 < 10 nM). Linear RGD sequences or those utilizing highly flexible aliphatic amino acids typically exhibit much weaker affinities (>100 nM) due to a higher entropic penalty upon receptor binding [1].

Evidence DimensionIntegrin αvβ3 Binding Affinity (IC50)
Target Compound Data<10 nM (Aecc-constrained cyclic RGD peptide)
Comparator Or Baseline>100 nM (Flexible/linear RGD baseline)
Quantified Difference>10-fold improvement in receptor binding affinity
ConditionsIn vitro integrin αvβ3 competitive binding assay

Superior binding affinity directly translates to lower required dosages and higher efficacy in targeted therapeutics and diagnostic imaging.

Synthesis of Targeted Diagnostic Imaging Agents

Because Aecc provides a deprotectable ketone handle, it is the ideal precursor for manufacturing cyclic RGD peptides that require post-synthetic conjugation of radiolabels or fluorophores via oxime ligation [1].

Development of Vascularized Tissue Scaffolds

Aecc is heavily utilized in the synthesis of engineered peptide ligands designed to increase the attachment of endothelial progenitor cells to biomedical scaffolds, requiring high structural rigidity [2].

Solid-Phase Peptide Synthesis (SPPS) of Complex Cyclic Peptides

Where unprotected cycloaliphatic ketones would cause severe Schiff base cross-linking, Aecc's spiro-ketal protection ensures high-yield, scalable peptide elongation without sequence truncation [1].

XLogP3

-2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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